molecular formula C13H23NO3 B8244784 Tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B8244784
M. Wt: 241.33 g/mol
InChI Key: CSQRGDKPKDHLEO-GWCFXTLKSA-N
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Description

Tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a tert-butyl group, a hydroxy group, and an azaspiro nonane ring system. The presence of these functional groups and the spirocyclic framework makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid).

    Attachment of the Tert-butyl Group: The tert-butyl group is usually introduced through a tert-butylation reaction, which can be achieved using tert-butyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxy group or reduce other functional groups present.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, mCPBA

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could yield various alkylated or arylated derivatives.

Scientific Research Applications

Tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, including its role as a scaffold for drug development.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the spirocyclic structure play crucial roles in binding to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5S,9S)-9-hydroxy-1,7-diazaspiro[4.4]nonane-7-carboxylate
  • Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

Tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both a hydroxy group and a tert-butyl group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-5-8-13(14)7-4-6-10(13)15/h10,15H,4-9H2,1-3H3/t10-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQRGDKPKDHLEO-GWCFXTLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]12CCC[C@@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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